molecular formula C23H17BrFN3O3 B214247 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B214247
M. Wt: 482.3 g/mol
InChI Key: NWFBZXUIYBBVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BDBFC, is a chemical compound that has been studied for its potential use in scientific research. BDBFC is a quinoline-based compound that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, it has been shown to inhibit the activity of various kinases, including JAK2 and FLT3. 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to inhibit the activity of the NF-κB pathway, which plays a role in inflammation and cancer.
Biochemical and physiological effects:
2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have anti-inflammatory effects by inhibiting the activity of the NF-κB pathway. Additionally, 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have anti-viral activity against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its potential as a kinase inhibitor. This makes it a useful tool for studying the role of kinases in various biological processes. However, one limitation is that the exact mechanism of action of 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the efficacy of 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile as a cancer treatment and to identify the specific types of cancer that it may be effective against. Additionally, 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile may have potential as a treatment for viral infections, and further studies are needed to explore this possibility. Finally, there is a need for further research to fully understand the mechanism of action of 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and its potential as a kinase inhibitor.

Synthesis Methods

The synthesis of 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multistep process that includes the reaction of 2-amino-4-chloro-1-(4-bromo-2-fluorophenyl)-5-hydroxy-1,4,5,6,7,8-hexahydroquinoline with 1,3-benzodioxole-5-carbaldehyde in the presence of a base. The resulting product is then treated with a nitrile to form 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Scientific Research Applications

2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to have various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been studied for its potential use as a kinase inhibitor.

properties

Product Name

2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C23H17BrFN3O3

Molecular Weight

482.3 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-1-(4-bromo-2-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H17BrFN3O3/c24-13-5-6-16(15(25)9-13)28-17-2-1-3-18(29)22(17)21(14(10-26)23(28)27)12-4-7-19-20(8-12)31-11-30-19/h4-9,21H,1-3,11,27H2

InChI Key

NWFBZXUIYBBVEW-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2C3=C(C=C(C=C3)Br)F)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=C(C=C(C=C3)Br)F)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1

Origin of Product

United States

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